An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride (CAS: 72256-93-0)
An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride (CAS: 72256-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbenzenesulfonyl chloride, with the CAS number 72256-93-0, is a versatile sulfonyl chloride reagent that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a bromo-substituted aromatic ring, allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Bromo-3-methylbenzenesulfonyl chloride, with a focus on its utility in drug discovery and development.
Physicochemical Properties
4-Bromo-3-methylbenzenesulfonyl chloride is a solid at room temperature with a melting point in the range of 58-61 °C.[1][2] It is characterized by the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol .[1] Detailed physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72256-93-0 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58-61 °C | [1][2] |
| Synonyms | 6-Bromotoluene-3-sulfonyl chloride | [2] |
| InChI | 1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | [1] |
| SMILES | Cc1cc(ccc1Br)S(Cl)(=O)=O | [1] |
Synthesis
Caption: Plausible synthetic route to 4-Bromo-3-methylbenzenesulfonyl chloride.
Experimental Protocol (General Procedure for Sandmeyer-type Reaction):
A cooled solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid would be treated with an aqueous solution of sodium nitrite to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 4-Bromo-3-methylbenzenesulfonyl chloride. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 4-Bromo-3-methylbenzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Furthermore, the presence of the bromo substituent provides a handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of diverse compound libraries for drug screening.
A notable application of 4-Bromo-3-methylbenzenesulfonyl chloride is in the synthesis of aza-indazole compounds, which have shown potential for use in treating tendon and/or ligament injuries.[1]
Synthesis of Aza-indazole Derivatives
The following workflow illustrates the synthesis of an aza-indazole derivative using 4-Bromo-3-methylbenzenesulfonyl chloride as a key reagent.
Caption: Synthesis of an aza-indazole precursor.
Experimental Protocol: Synthesis of N-((1s,3s)-1-(trifluoromethyl)cyclobutan-1-ol)-4-bromo-3-methylbenzenesulfonamide [1]
A solution of (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (1.30 mmol) in pyridine (6.5 ml) is treated with 4-bromo-3-methylbenzenesulfonyl chloride (1.30 mmol). The reaction mixture is stirred at 50°C for 3 hours. Following the reaction, the mixture is concentrated under reduced pressure. The resulting product is then purified by silica gel column chromatography.[1]
| Reactant | CAS Number | Molar Equivalent |
| (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | 1408075-93-3 | 1.0 |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 1.0 |
| Pyridine | 110-86-1 | Solvent |
Signaling Pathways and Biological Activity
While the direct biological activity of 4-Bromo-3-methylbenzenesulfonyl chloride is not the focus of its application, the sulfonamide derivatives synthesized from it are of significant interest for their potential to modulate various biological pathways. Sulfonamides are known to target a wide range of enzymes and receptors. For instance, many antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
The aza-indazole compounds synthesized using 4-Bromo-3-methylbenzenesulfonyl chloride are being investigated for their role in inducing scleraxis gene expression, which is implicated in tendon and ligament repair.[1] The precise signaling pathway through which these compounds exert their therapeutic effect is a subject of ongoing research.
Caption: Proposed mechanism of action for aza-indazole derivatives.
Conclusion
4-Bromo-3-methylbenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to readily form sulfonamides, coupled with the potential for further functionalization via its bromo substituent, makes it an attractive starting material for the development of novel therapeutic agents. The successful application of this compound in the synthesis of aza-indazoles for potential use in regenerative medicine highlights its importance in modern drug discovery. Further research into the synthesis and biological evaluation of new compounds derived from 4-Bromo-3-methylbenzenesulfonyl chloride is warranted and holds promise for the discovery of new medicines.
